1-苄基-4,4-二氟吡咯烷-3-醇

描述

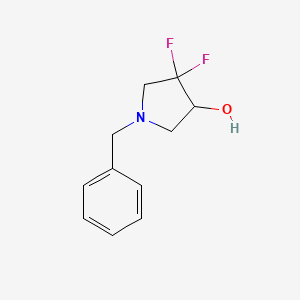

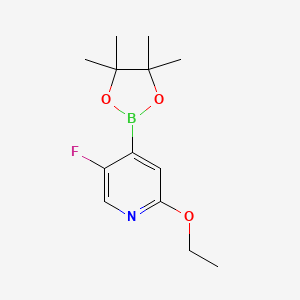

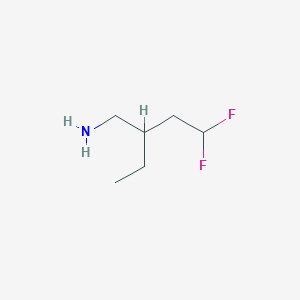

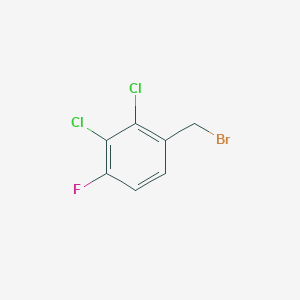

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chemical compound with the molecular formula C11H13F2NO. It has a molecular weight of 213.22 .

Synthesis Analysis

The synthesis of 1-Benzyl-4,4-difluoropyrrolidin-3-ol involves several steps . The first stage involves the reaction of (1-benzyl-4,4-difluoropyrrolidin-3-yl)-4-methylbenzenesulfonate with magnesium in methanol at temperatures between 10 and 40°C for 5 hours under an inert atmosphere . The second stage involves the addition of water in methanol at 30°C .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4,4-difluoropyrrolidin-3-ol consists of 15 heavy atoms, 6 of which are aromatic . The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.45 .Physical And Chemical Properties Analysis

1-Benzyl-4,4-difluoropyrrolidin-3-ol has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.48 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 2.04 . It is soluble in water, with a solubility of 1.02 mg/ml or 0.00477 mol/l .科学研究应用

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives

- Application Summary : This compound is used in the synthesis of 4,4-difluoro-1H-pyrazoles. Fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile gave 4,4-difluoro-1H-pyrazoles .

- Method of Application : The process involves the fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile .

- Results : The structure of this new class of fluorinated heterocycle was established by X-ray crystallography .

-

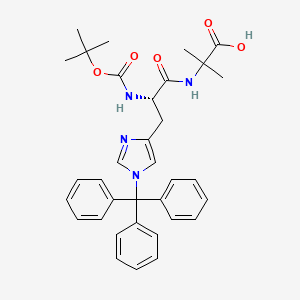

Novel Generation of FAP Inhibitor-Based Homodimers for Improved Application in Radiotheranostics

- Application Summary : Radiopharmaceuticals based on the highly potent FAP inhibitor (FAPi) UAMC-1110 have shown great potential in molecular imaging .

- Method of Application : The tumor retention was improved with the FAPi homodimer DOTAGA .

- Results : DOTAGA.Glu. (FAPi) 2 showed superior radiolabeling properties (including successful 225 Ac-labeling, higher hydrophilicity), in vitro affinity and selectivity compared to DOTAGA. (SA.FAPi) 2 .

-

Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues

- Application Summary : This compound is used in the synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues .

- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

- Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol

- Application Summary : This compound is used in the enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol, a valuable building block in medicinal chemistry .

- Method of Application : The process involves the use of the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine, where the desired chirality was derived from the chiral pool (l-(+)-tartaric acid). In another route, the pyrrolidine ring was assembled in the presence of a gem-difluoro moiety to avoid using potentially hazardous deoxofluorinating reagents. The chirality was then introduced by a stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation reaction .

- Results : The paper reports for the first time two enantioselective routes to 4,4-difluoropyrrolidin-3-ol .

- Pharmacokinetics and Drug Design

- Application Summary : This compound has been studied for its physicochemical properties, pharmacokinetics, and potential as a drug candidate .

- Method of Application : The compound’s properties such as GI absorption, BBB permeant, P-gp substrate, and CYP inhibitors were studied. Its lipophilicity, water solubility, and medicinal chemistry properties were also analyzed .

- Results : The compound showed high GI absorption, was BBB permeant, and was not a P-gp substrate or a CYP inhibitor. It had a Log Kp (skin permeation) of -6.48 cm/s and a Bioavailability Score of 0.55 .

安全和危害

The safety information available indicates that 1-Benzyl-4,4-difluoropyrrolidin-3-ol is a potential hazard. The compound has a signal word of “Warning” and precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H315, H319, and H335 .

属性

IUPAC Name |

1-benzyl-4,4-difluoropyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGAZJGIHIWTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4,4-difluoropyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)

![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)